molecular formula C13H21NO3 B2982028 Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate CAS No. 2248332-65-0

Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate

Cat. No.: B2982028
CAS No.: 2248332-65-0
M. Wt: 239.315
InChI Key: NYJIPAYHFZIPKD-UHFFFAOYSA-N
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Description

tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate is a bicyclic carbamate derivative featuring a norbornane-like bicyclo[4.1.0]heptane scaffold. The molecule is distinguished by a formyl group at the 2-position and a tert-butoxycarbonyl (Boc) carbamate moiety, which serves as a protective group for amines. This compound is primarily utilized in organic synthesis and medicinal chemistry as a versatile intermediate for constructing complex molecules, particularly in drug discovery pipelines. Its bicyclic framework imparts rigidity and stereochemical control, while the formyl group enables further functionalization .

Properties

IUPAC Name

tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-13(8-15)6-4-5-9-7-10(9)13/h8-10H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJIPAYHFZIPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC2C1C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate typically involves the reaction of a bicyclic heptane derivative with tert-butyl carbamate. The reaction conditions often require the use of specific catalysts and solvents to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost, efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the formyl group into a carboxylic acid or other oxidized forms.

    Reduction: Reducing agents can be used to convert the formyl group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate is a complex organic compound featuring a bicyclo[4.1.0]heptane framework, a tert-butyl group, a formyl group, and a carbamate moiety. It has potential applications in organic synthesis and biological research due to its unique chemical properties and reactivity.

Scientific Research Applications

  • Organic Synthesis: this compound is used as a building block in the synthesis of more complex molecules. The formyl group can be used to introduce other functional groups, such as alcohols, amines, and carboxylic acids. The bicyclic heptane structure provides a rigid scaffold that can be used to control the stereochemistry of the products.
  • Biological Research: Compounds with similar structures to this compound often exhibit biological properties. The formyl group can interact with biological targets, possibly influencing enzyme mechanisms or serving as probes in biochemical assays. Further studies are needed to elucidate its specific biological effects.
  • Orexin Receptor Agonists: Bicyclo[4.1.0]heptane pyrrolidine compounds are agonists of orexin receptors . These compounds may be useful for treating sleep disorders, anxiety, and depression .

Synthesis
The synthesis of this compound generally involves the reaction of a bicyclic heptane derivative with tert-butyl carbamate. This process typically requires specific catalysts and solvents to optimize yield and purity. Industrial methods for synthesizing this compound are not widely documented but likely follow similar principles as laboratory synthesis, with optimizations for cost-effectiveness and scalability.

Mechanism of Action

The mechanism by which Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate exerts its effects depends on its interaction with molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets are often studied in the context of its applications in chemistry and biology.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogs of the target compound, highlighting differences in bicyclic frameworks, substituents, and stereochemistry:

Compound Name CAS Number Bicyclo System Substituents Functional Groups Stereochemistry
tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate (Target) Not specified [4.1.0] 2-formyl, Boc-protected amine Formyl, Carbamate Undefined
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 134575-47-6 [4.1.0] Boc-protected amine at 6-position Carbamate Undefined
tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate 2305255-05-2 [2.2.1] 1-formyl, Boc-protected amine Formyl, Carbamate Undefined
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 Cyclopentane 3-hydroxy, Boc-protected amine Hydroxyl, Carbamate (1S,3S)
tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate 1434073-24-1 Piperidine 4-amino, 2-methyl, Boc-protected Amino, Carbamate cis

Comparative Analysis

Bicyclic Framework and Ring Strain
  • Target Compound: The bicyclo[4.1.0]heptane system resembles norbornane, introducing significant ring strain due to the fused cyclopropane ring. This strain enhances reactivity, making it prone to ring-opening reactions or electrophilic additions at the formyl group .
  • Bicyclo[2.2.1]heptane Analog (CAS: 2305255-05-2): The [2.2.1] system (norbornane) has lower strain than [4.1.0], resulting in greater stability. This difference may reduce its utility in reactions requiring high reactivity but improve shelf-life .
Functional Group Reactivity
  • Formyl Group (Target): The electron-deficient formyl group facilitates nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., formation of hydrazones). This contrasts with hydroxyl or amino groups in analogs like CAS: 154737-89-0, which participate in hydrogen bonding or salt formation .
  • Boc-Protected Amines : All compounds share the Boc group, which enhances solubility in organic solvents and prevents unwanted side reactions. However, steric hindrance varies with substituent positions (e.g., 6-position in CAS: 134575-47-6 vs. 2-position in the target) .
Stereochemical Impact
  • The target compound’s stereochemistry is unspecified, but analogs like CAS: 1434073-24-1 (cis-4-amino-2-methylpiperidine) demonstrate how stereochemistry influences biological activity and synthetic pathways. For instance, cis-trans isomerism in piperidine derivatives affects binding to chiral targets .
Physicochemical Properties
  • Molecular Weight & Lipophilicity : The target’s molecular weight (~239 g/mol, inferred from CAS: 2305255-05-2) is comparable to analogs. Its XLogP3 (estimated ~2.3) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Hydroxy-substituted analogs (e.g., CAS: 154737-89-0) exhibit lower logP due to polar hydroxyl groups .

Biological Activity

Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Formula: C13H19NO3
  • Molecular Weight: 235.30 g/mol
  • CAS Number: Not available in the provided data.

The biological activity of this compound can be attributed to its structural features, particularly the bicyclic moiety, which may enhance its interaction with biological targets. The compound is hypothesized to function through the following mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Modulation of Cellular Signaling: The presence of functional groups may allow for interaction with receptor sites, altering signaling cascades.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits potential antimicrobial properties against various pathogens.
AntioxidantMay act as an antioxidant, reducing oxidative stress in cells.
CytotoxicityDisplays cytotoxic effects on cancer cell lines, indicating potential for therapeutic applications.
Anti-inflammatoryCould reduce inflammation through modulation of inflammatory pathways.

Case Studies

  • Antimicrobial Activity
    A study investigated the antimicrobial effects of various carbamate derivatives, including this compound. Results indicated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
  • Cytotoxicity in Cancer Models
    In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations . This suggests that further investigation into its mechanism could reveal novel anticancer properties.
  • Anti-inflammatory Effects
    Research into the anti-inflammatory properties revealed that this compound significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

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